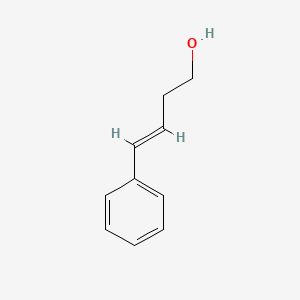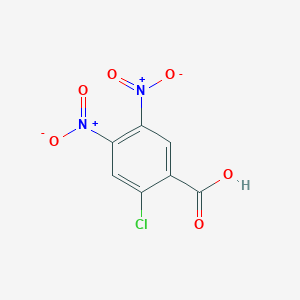
2-Chloro-4,5-dinitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4,5-dinitrobenzoic acid: is an organic compound with the molecular formula C7H3ClN2O6 and a molecular weight of 246.56 g/mol It is a derivative of benzoic acid, characterized by the presence of chlorine and nitro groups on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5-dinitrobenzoic acid typically involves the nitration of 2-chloro-4-nitrobenzoic acid. The process includes the following steps :
Reactants: 2-chloro-4-nitrobenzoic acid, sulfuric acid, and red fuming nitric acid.
Reaction Conditions: The reaction mixture is heated to 90°C for 40 minutes.
Procedure: The suspension is allowed to cool and then quenched with ice water. The resulting solid is filtered and washed with water to obtain this compound with a yield of 95%.
Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-4,5-dinitrobenzoic acid undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups.
Substitution: Replacement of chlorine or nitro groups with other functional groups.
Reduction: Conversion of nitro groups to amino groups.
Common Reagents and Conditions:
Nitration: Sulfuric acid and nitric acid.
Substitution: Various nucleophiles under acidic or basic conditions.
Reduction: Catalytic hydrogenation or chemical reduction using reagents like tin(II) chloride.
Major Products:
Nitration: Formation of additional nitro derivatives.
Substitution: Formation of substituted benzoic acids.
Reduction: Formation of 2-chloro-4,5-diaminobenzoic acid.
Applications De Recherche Scientifique
2-Chloro-4,5-dinitrobenzoic acid has several applications in scientific research :
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-4,5-dinitrobenzoic acid involves its interaction with molecular targets and pathways . For example, it has been identified as a photochemical deprenylase of i6A RNA, demonstrating exceptional selectivity towards i6A. This process involves the conversion of its substituent into a “N-doped” ozonide, which upon hydrolysis releases natural adenine. This chemical approach offers insights into RNA modification biology and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
- 4-Chloro-3,5-dinitrobenzoic acid
- 2-Chloro-3,5-dinitrobenzoic acid
- 3,5-Dinitrobenzoic acid
Comparison: 2-Chloro-4,5-dinitrobenzoic acid is unique due to the specific positioning of the chlorine and nitro groups on the aromatic ringCompared to its isomers and other dinitrobenzoic acids, it may exhibit different physicochemical properties, such as acidity, solubility, and reactivity, making it suitable for specific research and industrial applications .
Propriétés
Numéro CAS |
33458-98-9 |
|---|---|
Formule moléculaire |
C7H3ClN2O6 |
Poids moléculaire |
246.56 g/mol |
Nom IUPAC |
2-chloro-4,5-dinitrobenzoic acid |
InChI |
InChI=1S/C7H3ClN2O6/c8-4-2-6(10(15)16)5(9(13)14)1-3(4)7(11)12/h1-2H,(H,11,12) |
Clé InChI |
YNOPZLWHBMWCPX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


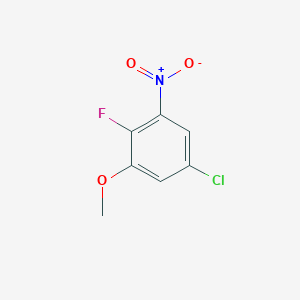
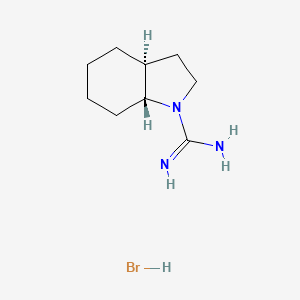
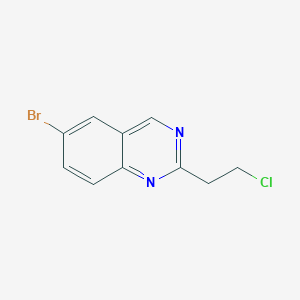
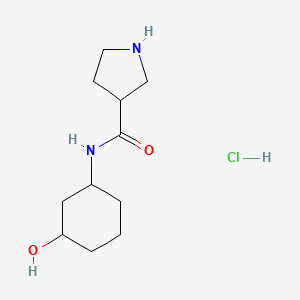
![tert-butyl N-[(3aR,7aR)-octahydro-1H-isoindol-4-yl]carbamate hydrochloride](/img/structure/B11718486.png)
![1-(Benzo[b]thiophen-2-yl)-2-hydroxyethanone](/img/structure/B11718488.png)
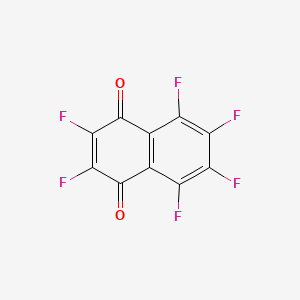

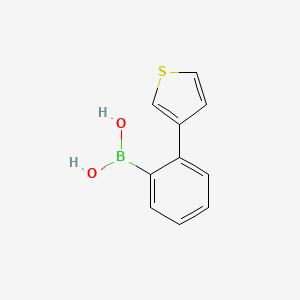
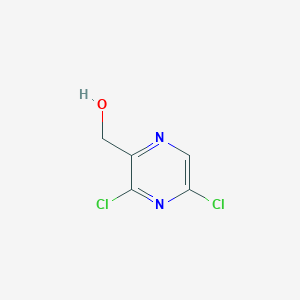
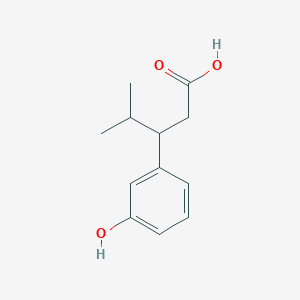
![methyl (13R,14S,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-14-carboxylate](/img/structure/B11718514.png)
![Ethyl 2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11718519.png)
